3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Descripción general

Descripción

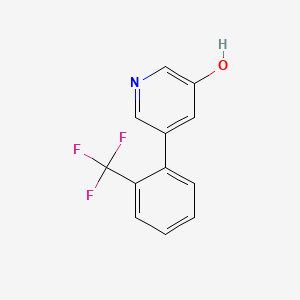

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a chemical compound with the molecular formula C12H8F3NO and a molecular weight of 239.19 g/mol It is characterized by the presence of a hydroxyl group at the 3-position and a trifluoromethylphenyl group at the 5-position of the pyridine ring

Métodos De Preparación

The synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine typically involves the reaction of 2-trifluoromethylbenzaldehyde with 3-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine has shown potential as an antimicrobial agent. The incorporation of fluorine atoms into pharmaceutical compounds often enhances their efficacy against resistant strains of bacteria and fungi. For instance:

- Case Study : A study demonstrated that derivatives of trifluoromethylpyridines exhibited significant activity against various pathogens, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Anti-Cancer Properties

Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation. The trifluoromethyl group may contribute to improved interactions with biological targets involved in cancer pathways.

- Case Study : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents .

Agrochemical Applications

The compound is also significant in the agrochemical sector, particularly as an active ingredient in pesticides and herbicides due to its enhanced biological activity.

Insecticide Development

The unique structure of this compound allows it to function effectively as an insecticide. Its derivatives have been developed for crop protection against pests.

- Case Study : Pyridalyl, a derivative containing the trifluoromethylpyridine structure, was reported to have superior pest control properties compared to traditional insecticides .

Fungicidal Activity

Fluazinam, another compound derived from trifluoromethylpyridines, demonstrates potent fungicidal activity. The incorporation of the trifluoromethyl group has been linked to increased effectiveness against fungal pathogens.

- Case Study : Fluazinam's mechanism involves interference with respiratory biochemistry in fungi, showcasing how this compound derivatives can be pivotal in developing effective fungicides .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar compounds to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine include:

2-Hydroxy-5-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the phenyl group, resulting in different chemical properties and applications.

3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine: The presence of a bromine atom introduces additional reactivity and potential for further functionalization.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine (CAS No. 1261640-32-7) is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, synthesis, mechanism of action, and comparisons with related compounds.

Chemical Structure:

- Molecular Formula: C12H8F3NO

- Molecular Weight: 239.19 g/mol

The synthesis of this compound typically involves the reaction of 2-trifluoromethylbenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted under controlled conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like amoxicillin .

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Escherichia coli | 0.01 | |

| Staphylococcus aureus | 0.013 | |

| Pseudomonas aeruginosa | Not specified |

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been investigated, with studies suggesting that it may inhibit specific pathways involved in inflammation. The presence of the hydroxyl group allows for hydrogen bonding, which may enhance its interaction with biological targets.

The biological activity of this compound is attributed to its structural features:

- Hydroxyl Group: Facilitates hydrogen bonding with target molecules, enhancing affinity and specificity.

- Trifluoromethyl Group: Increases lipophilicity, potentially improving cellular uptake and metabolic stability.

These interactions can modulate enzyme activity and receptor signaling pathways, leading to the observed antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to this compound, highlighting the advantages of incorporating fluorine into drug design:

- Fluorinated Antimicrobials: Compounds with trifluoromethyl groups have shown increased potency compared to their non-fluorinated counterparts. For example, modifications in the structure often lead to enhanced activity against resistant strains of bacteria .

- Cytotoxicity Studies: In cancer research, derivatives of pyridine have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications beyond antimicrobial activity .

Comparison with Similar Compounds

This compound can be compared with other related compounds to illustrate its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Lacks phenyl group | Moderate antimicrobial activity |

| 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine | Contains bromine | Enhanced reactivity |

The distinct substitution pattern in this compound contributes to its unique biological profile compared to these analogs.

Propiedades

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFDVVAQFNYDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683014 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261640-32-7 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.